molecular formula C20H22ClNO3 B5198247 N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

Cat. No.: B5198247
M. Wt: 359.8 g/mol
InChI Key: PQGAXDRNKFBYBJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide: is a synthetic organic compound characterized by the presence of a cyclopentane ring substituted with a carboxamide group, a 2-chlorophenyl group, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with 2-Chlorophenyl and 3,4-Dimethoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its use. For example, in medicinal applications, the compound may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide: Lacks the 3,4-dimethoxy substitution.

    N-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide: Contains a bromine atom instead of chlorine.

    N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxamide: Contains a cyclohexane ring instead of cyclopentane.

Uniqueness

N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is unique due to the specific combination of its substituents and the cyclopentane ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-24-17-10-9-14(13-18(17)25-2)20(11-5-6-12-20)19(23)22-16-8-4-3-7-15(16)21/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGAXDRNKFBYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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